佩里环己胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

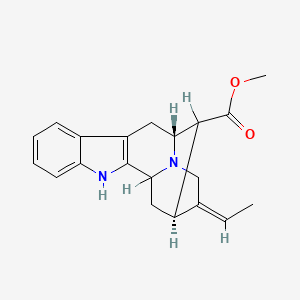

Pericyclivine is a monoterpenoid indole alkaloid that has garnered significant interest due to its unique structural properties and potential applications in various fields. It is a naturally occurring compound found in certain plant species, particularly within the Apocynaceae family. The compound is known for its complex molecular structure, which includes multiple ring systems and functional groups that contribute to its diverse chemical behavior.

科学研究应用

Pericyclivine has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying complex organic reactions and the behavior of indole alkaloids.

Biology: Pericyclivine and its derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore the therapeutic potential of pericyclivine in treating various diseases, particularly those involving the nervous system.

作用机制

Target of Action

Pericyclivine primarily targets the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Pericyclivine acts as an antagonist to the Muscarinic acetylcholine receptors M1, M2, and M3 . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that activates muscarinic receptors. This results in a balance between cholinergic and dopaminergic activity in the basal ganglia . Many of its effects are due to its pharmacologic similarities with atropine .

Result of Action

Pericyclivine’s antagonistic action on muscarinic receptors results in a variety of effects. It exerts an antispasmodic effect on smooth muscle, and may produce mydriasis (dilation of the pupil) and reduction in salivation . It is used to treat symptomatic Parkinsonism and extrapyramidal dysfunction caused by antipsychotic agents .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pericyclivine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of sarpagan bridge enzymes, which catalyze the coupling reaction of specific intermediates to form the core structure of pericyclivine . The reaction conditions often require precise control of temperature, pH, and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of pericyclivine may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method can be more sustainable and cost-effective compared to traditional chemical synthesis. Additionally, advanced purification techniques, such as chromatography, are employed to isolate pericyclivine from complex mixtures.

化学反应分析

Types of Reactions: Pericyclivine undergoes various chemical reactions, including:

Oxidation: Pericyclivine can be oxidized to form pericyclivine-N-oxide, a derivative with altered chemical properties.

Reduction: Reduction reactions can modify the functional groups within pericyclivine, potentially leading to new derivatives with different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pericyclivine, each with unique chemical and biological properties.

相似化合物的比较

Ajmaline: Another monoterpenoid indole alkaloid with anti-arrhythmic properties.

Perivine: A structurally related compound with similar biosynthetic pathways.

Vobasine: Shares a similar core structure and is involved in related biosynthetic processes.

Uniqueness: Pericyclivine is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.

属性

CAS 编号 |

975-77-9 |

|---|---|

分子式 |

C20H22N2O2 |

分子量 |

322.4 g/mol |

IUPAC 名称 |

methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1 |

InChI 键 |

VXRAIAAMNNTQES-RIVXQSEJSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |

手性 SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC |

规范 SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pericyclivine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

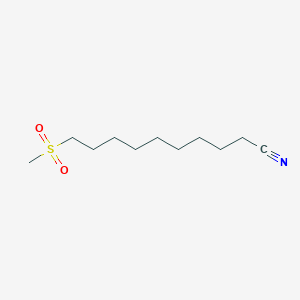

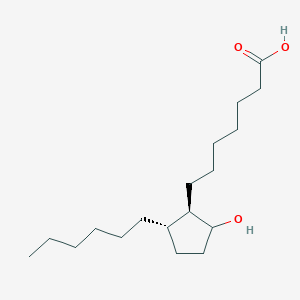

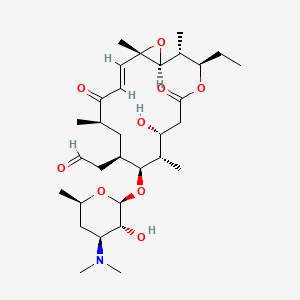

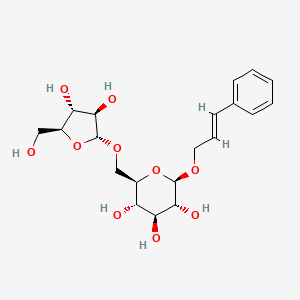

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。